4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The cyclohepta[d][1,3]thiazole moiety can be introduced through cyclization reactions involving appropriate cycloheptanone derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.
Scientific Research Applications
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole ring.
Uniqueness
What sets 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of the thiazole ring with the cyclohepta[d][1,3]thiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C15H19N3OS2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H19N3OS2/c1-3-10-13(20-9(2)16-10)14(19)18-15-17-11-7-5-4-6-8-12(11)21-15/h3-8H2,1-2H3,(H,17,18,19) |
InChI Key |
KBZBLNMXPNDMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCCCC3 |
Origin of Product |
United States |
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